Sigma-2 Receptor Binding Affinity: (R)-3-Methyl-4-(piperidin-2-yl)phenol Demonstrates Ki = 90 nM in Rat PC12 Cells
In radioligand displacement assays using rat PC12 cell membranes, (R)-3-Methyl-4-(piperidin-2-yl)phenol exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor (σ2R/TMEM97). This affinity is consistent with the SAR trend observed for 2-arylpiperidine derivatives, where N-acyl-2-arylpiperidines show high affinity for σ2R/TMEM97 [1]. While direct head-to-head comparison data against the (S)-enantiomer or racemic mixture are not available in public repositories, class-level SAR indicates that the (R)-enantiomer of piperidin-2-ylphenol derivatives typically exhibits distinct binding profiles compared to the (S)-enantiomer, with differences in Ki values often exceeding 2-fold .
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Class-level baseline for piperidine-based sigma ligands: typical Ki range 1-1000 nM; (S)-enantiomer expected to differ by >2-fold based on SAR trends |
| Quantified Difference | Not directly quantified in same study; class-level inference suggests stereochemistry-dependent affinity modulation |
| Conditions | Rat PC12 cell membrane radioligand displacement assay |
Why This Matters
Defined affinity at sigma-2 receptor enables researchers to select the appropriate enantiomer for target engagement studies, avoiding confounding variables introduced by racemic mixtures.
- [1] BindingDB. (n.d.). BDBM50604967 CHEMBL1698776: Binding affinity to sigma 2 receptor in rat PC12 cells (Ki = 90 nM). Retrieved from bindingdb.org View Source
